
(1S)-1-(4-fluoro-3-methylphenyl)propan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds related to (1S)-1-(4-fluoro-3-methylphenyl)propan-1-ol often involves base-catalyzed Claisen-Schmidt condensation reactions. For example, the synthesis of chalcone derivatives, which share structural similarities with (1S)-1-(4-fluoro-3-methylphenyl)propan-1-ol, is carried out by reacting substituted acetophenones with aldehydes in the presence of a base (Salian et al., 2018). This method showcases the foundational chemistry used to synthesize structurally related compounds.
Molecular Structure Analysis
The molecular structure of compounds closely related to (1S)-1-(4-fluoro-3-methylphenyl)propan-1-ol has been elucidated through X-ray diffraction studies. Such analyses reveal details about dihedral angles, intramolecular hydrogen bonding, and intermolecular interactions, such as C-H⋯O and C-F⋯π interactions, which are critical for understanding the molecular conformation and stability (Salian et al., 2018).
Chemical Reactions and Properties
Research on the chemical reactions and properties of (1S)-1-(4-fluoro-3-methylphenyl)propan-1-ol and related compounds often focuses on their reactivity in various organic synthesis contexts. For instance, compounds with similar structural frameworks undergo nucleophilic substitutions and cyclization reactions, highlighting the versatility of these compounds in synthetic chemistry (Houghton et al., 1980).
Applications De Recherche Scientifique
Pharmaceutical Research and Pharmacokinetics
Pharmacokinetic studies of designer stimulants, such as 3-fluorophenmetrazine, a derivative related to phenmetrazine, highlight the importance of understanding the absorption, distribution, metabolism, and excretion (ADME) of fluorinated compounds. These studies provide crucial data for interpreting forensic and clinical cases, contributing to the development of therapeutic agents and understanding their metabolic pathways (Grumann et al., 2019).
Molecular Logic Systems and Fluorescence Sensing
The development of molecular logic systems utilizing fluorophores demonstrates the application of fluorinated compounds in creating sensors for detecting specific ions. Compounds like 1,3-bis(1,1,3-trimethyl-1H-benzo[e]indol-2(3H)-ylidene)propan-2-one showcase the potential of fluorinated molecules in sensing applications, where changes in fluorescence can indicate the presence of certain substances (Zhang et al., 2008).
Antimicrobial and Antiradical Activity
Research on the synthesis and evaluation of novel fluorophenyl derivatives for their antimicrobial activity points towards the potential of these compounds in addressing microbial resistance. The exploration of (1S)-1-(4-fluoro-3-methylphenyl)propan-1-ol and related structures could lead to the development of new antimicrobial agents with specific activity profiles (Nagamani et al., 2018).
Material Science and Chemical Synthesis
The synthesis and characterization of fluorinated compounds extend to material science, where their properties can influence the development of new materials. For instance, the study of crystal structures and computational analyses of fluorophenyl derivatives aids in understanding their physical and chemical properties, which can be crucial for designing materials with specific functionalities (Meenatchi et al., 2015).
Propriétés
IUPAC Name |
(1S)-1-(4-fluoro-3-methylphenyl)propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FO/c1-3-10(12)8-4-5-9(11)7(2)6-8/h4-6,10,12H,3H2,1-2H3/t10-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGBHNVFEOLPHQH-JTQLQIEISA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC(=C(C=C1)F)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](C1=CC(=C(C=C1)F)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13FO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1S)-1-(4-fluoro-3-methylphenyl)propan-1-ol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

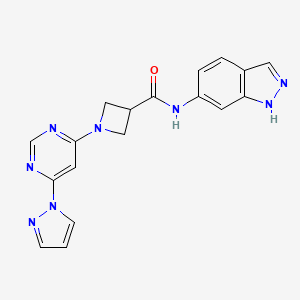
![4-[Ethyl(2,2,3,3-tetrafluoropropyl)amino]benzaldehyde](/img/structure/B2496158.png)
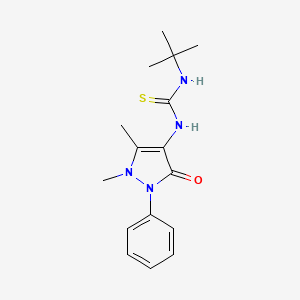
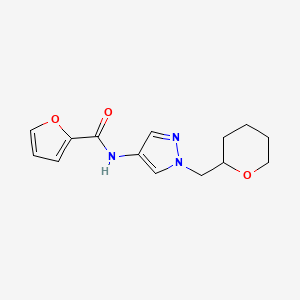
![3-(2-methoxyethyl)-2-((2-morpholino-2-oxoethyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2496163.png)

![Ethyl 2-{[(tert-butoxy)carbonyl]amino}-3-hydroxy-3-(pyridin-4-yl)propanoate](/img/structure/B2496165.png)

![6-ethyl-1,3-dimethyl-5-((pyridin-2-ylmethyl)amino)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2496168.png)
![5-({2,5-dimethyl-1-[2-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}methylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B2496170.png)
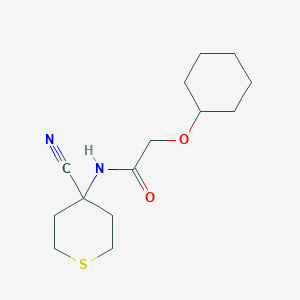
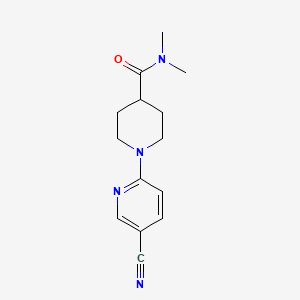
![N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(3-methylpiperidin-1-yl)-2-oxoacetamide](/img/structure/B2496175.png)
![2-(7-(2-fluorophenyl)-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidin-3(2H,4H,5H)-yl)-N-phenethylacetamide](/img/structure/B2496176.png)